Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate
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Overview
Description
“Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate” is a chemical compound with the CAS Number: 2445784-11-0 . It has a molecular weight of 286.13 . The compound is stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 8-bromo-2,3,4,5-tetrahydrobenzo [f] [1,4]oxazepine-5-carboxylate” and its InChI Code is "1S/C11H12BrNO3/c1-15-11(14)10-8-3-2-7(12)6-9(8)16-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3" . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4°C . Its molecular weight is 286.13 . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
- Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate and its derivatives have demonstrated significant anti-tumor activity. Researchers have synthesized novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives based on this compound. These derivatives exhibit moderate to excellent antiproliferative activity against cancer cell lines such as Hela, A549, HepG2, and MCF-7 .
- Computational studies, including molecular docking and molecular dynamics simulations, have explored the binding interactions of these compounds with c-Met, a tyrosine kinase receptor. Understanding their binding modes can guide drug design and optimization .
- While not extensively studied, some indole derivatives (including related structures) have shown anti-HIV potential. Further investigation is warranted to explore the specific effects of this compound in this context .
- Researchers have used this compound as a starting point for designing novel anti-cancer agents. By modifying its structure, they aim to create more potent and selective drugs for cancer treatment .
- The synthesis of 1,5-naphthyridines, including this compound derivatives, has been an area of interest. These compounds exhibit diverse reactivity and can serve as building blocks for other bioactive molecules .
Anti-Tumor Activity
Tyrosine Kinase Inhibition
Anti-HIV Activity
Chemical Biology and Medicinal Chemistry
Synthetic Strategies and Reactivity
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)10-8-3-2-7(12)6-9(8)16-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVXBTVKCHDNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(C=C(C=C2)Br)OCCN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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